molecular formula C12H20N6O3S B13825553 (R)-2-Acetamido-3-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)thio)propanoic acid

(R)-2-Acetamido-3-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)thio)propanoic acid

Cat. No.: B13825553
M. Wt: 328.39 g/mol
InChI Key: CSQCJPSBEYLCBK-QMMMGPOBSA-N
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Description

Simazine mercapturate is a derivative of simazine, a triazine herbicide widely used for controlling broad-leaved weeds and annual grasses. Simazine mercapturate is formed through the conjugation of simazine with mercapturic acid, a process that typically occurs in biological systems as a detoxification mechanism. This compound is of interest due to its environmental persistence and potential impacts on both ecosystems and human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

Simazine mercapturate can be synthesized through the reaction of simazine with mercapturic acid. The synthesis involves the following steps:

    Preparation of Simazine: Simazine is synthesized from cyanuric chloride and ethylamine in an aqueous solution.

    Conjugation with Mercapturic Acid: Simazine is then reacted with mercapturic acid under controlled conditions to form simazine mercapturate. The reaction conditions include maintaining a neutral pH and a temperature range of 20-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of simazine mercapturate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Simazine: Large-scale synthesis of simazine using industrial reactors with temperature control systems.

    Conjugation Process: The conjugation of simazine with mercapturic acid is carried out in large reaction vessels with continuous monitoring of pH and temperature to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Simazine mercapturate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert simazine mercapturate back to its parent compounds.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives.

Mechanism of Action

Simazine mercapturate exerts its effects primarily through its interaction with biological detoxification pathways. The compound is formed when simazine is conjugated with glutathione, followed by further processing to mercapturic acid derivatives. This detoxification process involves enzymes such as glutathione S-transferases, which facilitate the conjugation reaction . The resulting mercapturic acid derivatives are then excreted from the body, reducing the toxic effects of the parent compound.

Comparison with Similar Compounds

Similar Compounds

    Atrazine Mercapturate: Another triazine herbicide derivative formed through similar detoxification pathways.

    Propazine Mercapturate: A derivative of propazine, sharing similar chemical properties and detoxification mechanisms.

Uniqueness

Simazine mercapturate is unique due to its specific formation from simazine and its distinct environmental and biological impacts. Unlike atrazine and propazine mercapturates, simazine mercapturate has been shown to have different persistence and degradation profiles in soil and water .

Conclusion

Simazine mercapturate is a significant compound in environmental and toxicological studies due to its formation from a widely used herbicide and its potential impacts on ecosystems and human health. Understanding its preparation, chemical reactions, and applications can provide valuable insights into its behavior and effects in various contexts.

Properties

Molecular Formula

C12H20N6O3S

Molecular Weight

328.39 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18)/t8-/m0/s1

InChI Key

CSQCJPSBEYLCBK-QMMMGPOBSA-N

Isomeric SMILES

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC

Origin of Product

United States

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